1-(3-chlorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine
Description
1-(3-Chlorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine is a heterocyclic compound featuring a piperazine core substituted with a 3-chlorophenyl group and a 5-methylfuro[3,2-b]pyridine-2-carbonyl moiety. Its synthesis likely involves condensation reactions between substituted piperazines and acylating agents, as seen in analogous protocols for trazodone intermediates .
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(5-methylfuro[3,2-b]pyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-5-6-17-16(21-13)12-18(25-17)19(24)23-9-7-22(8-10-23)15-4-2-3-14(20)11-15/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDHEWDDGQEVAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine typically involves multiple steps, starting with the preparation of the core piperazine structure. One common method involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form 1-(3-chlorophenyl)piperazine. This intermediate is then reacted with 5-methylfuro[3,2-b]pyridine-2-carbonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(3-chlorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. For instance, it has been shown to bind to serotonin receptors, affecting neurotransmitter release and uptake .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Selectivity: The furopyridine carbonyl group in the target compound may enhance selectivity for 5-HT1A over α1 receptors compared to trazodone, which exhibits dual 5-HT2A/α1 activity .
Synthetic Efficiency :
- Microwave-assisted synthesis (e.g., for trazodone derivatives) achieves 88–95% yields in minutes, outperforming conventional methods (60% in 7 hours) . The target compound likely benefits from similar green chemistry approaches.
Pharmacological and Functional Comparisons
Serotonergic Activity
Antiviral and Antimicrobial Potential
- Delavirdine : A pyridinyl-sulfonamide NNRTI with sub-10 nM potency against HIV-1 RT, structurally distinct but sharing piperazine flexibility .
Research Findings and Implications
Receptor Binding Optimization : Modifications to the piperazine N-alkyl chain (e.g., chloropropyl in trazodone) significantly affect 5-HT2A/α1 affinity. The target compound’s rigid furopyridine group may stabilize receptor interactions, reducing off-target binding .
Antimicrobial Potential: Triazole-piperazine hybrids demonstrate that electron-withdrawing groups (e.g., chloro, nitro) enhance antifungal activity, a trend likely applicable to the target compound .
Synthetic Scalability : Microwave methods reduce reaction times from hours to seconds, enabling scalable production of complex piperazines .
Biological Activity
1-(3-Chlorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with a 3-chlorophenyl group and a furo[3,2-b]pyridine moiety. Its molecular formula is C15H14ClN3O2, with a molar mass of 303.74 g/mol. The structure is crucial for its interaction with biological targets.
Target Interaction
The primary targets of this compound include:
- G Protein-Coupled Receptor Kinase 2 (GRK2)
- Phosphoinositide-Specific Phospholipase C-γ (PLC-γ)
The compound interacts with these targets primarily through hydrogen bonding, which enhances its biological activity. The inhibition of GRK2 can significantly affect G protein-coupled receptor signaling pathways, which are vital in various physiological processes such as neurotransmission and inflammation .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antipsychotic Activity : Similar compounds have shown promise as antipsychotic agents by acting as dopamine receptor antagonists. The ability to inhibit stereotypic behavior induced by apomorphine in animal models suggests potential utility in treating psychosis .
- Anti-inflammatory Properties : The inhibition of GRK2 may also play a role in reducing inflammation, making it a candidate for further studies in inflammatory diseases .
- Anticancer Potential : Preliminary studies indicate that the compound may possess anticancer properties, although detailed mechanisms remain to be elucidated.
In Vivo Studies
A study evaluated the effects of related compounds on stereotypy induced by apomorphine in mice. The results indicated that several derivatives inhibited this behavior, suggesting dopaminergic modulation .
Structure-Activity Relationship (SAR)
Research into the SAR has revealed that modifications to the piperazine and furo[3,2-b]pyridine moieties can significantly alter biological activity. For instance, the introduction of different substituents on the phenyl ring has been shown to enhance receptor binding affinity and selectivity .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
